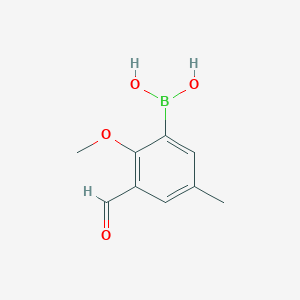

3-Formyl-2-methoxy-5-methylphenylboronic acid

Description

Propriétés

IUPAC Name |

(3-formyl-2-methoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-6-3-7(5-11)9(14-2)8(4-6)10(12)13/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUHXJSEZPXEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584294 | |

| Record name | (3-Formyl-2-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-55-3 | |

| Record name | (3-Formyl-2-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2-methoxy-5-methylphenylboronic acid typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the cross-coupling of boronic acids with halides or triflates . The reaction conditions often include the use of bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and cost-effectiveness of the production process.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura reactions, which form carbon-carbon bonds between aryl halides and boronic acids using palladium catalysts . For 3-formyl-2-methoxy-5-methylphenylboronic acid:

- Reactivity : The electron-withdrawing formyl group enhances the electrophilicity of the boron atom, improving transmetalation efficiency with palladium complexes .

- Conditions : Typical reactions use bases like Na₂CO₃ or K₃PO₄ in aqueous/organic biphasic systems with phase-transfer catalysts (e.g., TBAB) .

- Applications : This compound can synthesize biaryl derivatives for pharmaceuticals or materials science.

Key Data:

| Reaction Component | Example Conditions | Source |

|---|---|---|

| Catalyst | PdCl₂ or Pd(PPh₃)₄ | |

| Base | Na₂CO₃, K₃PO₄ | |

| Solvent | THF/H₂O or DMF/H₂O | |

| Additive | TBAB (phase-transfer catalyst) |

Oxidation Reactions

Arylboronic acids oxidize to phenols under specific conditions. For this compound:

- Mechanism : Sodium ascorbate and air facilitate oxidation via a boron intermediate, as shown by ¹¹B NMR studies . The formyl group may stabilize transition states during hydrolysis.

- Yield : Oxidation in DMF with sodium ascorbate achieves ~29% conversion after 8 hours .

Oxidation Pathway:

- Intermediate Formation : Boronic acid reacts with ascorbate to form a boron-ascorbate complex (δ = 5.5 ppm in ¹¹B NMR) .

- Hydrolysis : Prolonged air exposure generates phenolic products (δ = 11.1 ppm) .

Binding Constants (Example):

| Diol | Apparent K<sub>a</sub> (M⁻¹) | pH | Source |

|---|---|---|---|

| Fructose | ~10²–10³ | 7.4 | |

| Alizarin Red S (ARS) | ~10³ | 8.5 |

Boroxine Formation and Stability

Under anhydrous conditions, boronic acids condense to form boroxine trimers. For this compound:

- Self-Condensation : The methoxy group stabilizes the boroxine ring via resonance, while the methyl group provides steric protection .

- Hydrolytic Stability : Unlike simple boroxines, this derivative resists hydrolysis in water due to electron-donating substituents .

Stability Data:

| Condition | Outcome | Source |

|---|---|---|

| Aqueous pH 3–10 | Stable for >24 hours | |

| Heating (80°C) | Forms boroxine in <1 hour |

Functional Group Transformations

The formyl group enables further derivatization:

Applications De Recherche Scientifique

3-Formyl-2-methoxy-5-methylphenylboronic acid has a wide range of applications in scientific research:

Biology: Investigated for its potential as a ligand in the development of boron-based drugs and diagnostic agents.

Medicine: Explored for its role in the synthesis of biologically active molecules and potential therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mécanisme D'action

The mechanism of action of 3-Formyl-2-methoxy-5-methylphenylboronic acid in chemical reactions involves the interaction of its boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The formyl and methoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- CAS No.: 480424-55-3

- Molecular Formula : C₉H₁₁BO₄

- Molecular Weight : 193.99 g/mol

- Structure : A phenylboronic acid derivative with formyl (-CHO), methoxy (-OCH₃), and methyl (-CH₃) substituents at the 3-, 2-, and 5-positions, respectively .

Comparison with Structural Analogues

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between 3-Formyl-2-methoxy-5-methylphenylboronic acid and related compounds:

Acidity and Isomerization Trends

Electron-Withdrawing Groups (EWGs) :

- The CF₃ group in 5-Trifluoromethyl-2-formylphenylboronic acid lowers pKa (~7.5) compared to analogues, enhancing acidity and promoting isomerization to benzoxaborole (3-hydroxybenzoxaborole) in solution .

- By contrast, methoxy (-OCH₃) and methyl (-CH₃) groups in the target compound are electron-donating, likely resulting in higher pKa and reduced tendency to cyclize .

Biological Implications :

Antimicrobial Activity

5-Trifluoromethyl-2-formylphenylboronic Acid :

- The methyl and methoxy groups may reduce membrane permeability or target binding compared to CF₃-containing derivatives .

Activité Biologique

3-Formyl-2-methoxy-5-methylphenylboronic acid is a boronic acid derivative characterized by the presence of a formyl group, a methoxy group, and a methyl group on the phenyl ring. Its molecular formula is CHBO. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound's reactivity and binding affinity, making it a candidate for various therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its potential role as an inhibitor of various enzymes, which could be relevant in the treatment of diseases such as cancer and inflammation. The specific mechanisms by which it inhibits enzyme activity are still under investigation, but preliminary studies suggest that it may interfere with the catalytic activity of target enzymes .

Anticancer Properties

In the realm of cancer research, this compound has shown promise as a potential therapeutic agent. Its ability to inhibit certain enzymes involved in cancer progression makes it a candidate for further development in anticancer therapies. Studies have reported that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

Additionally, there is emerging evidence that this compound may exhibit anti-inflammatory effects. Inflammation is a critical factor in many chronic diseases, including cancer. By targeting specific inflammatory pathways, this compound could contribute to the development of new anti-inflammatory drugs.

Case Studies

Several studies have investigated the biological activity of this compound:

- Enzyme Inhibition : A study demonstrated that derivatives of boronic acids could inhibit carbonic anhydrases, enzymes implicated in various physiological processes and diseases. The specific inhibitory effects of this compound were not detailed but suggest potential therapeutic applications .

- Cytotoxicity : In vitro studies on related phenylboronic acids have shown significant cytotoxic effects against different cancer cell lines, indicating that this compound may also exert similar effects .

- Anti-inflammatory Activity : Preliminary findings suggest that compounds with boronic acid structures can modulate inflammatory responses, opening avenues for further research into their anti-inflammatory capabilities.

Comparative Analysis

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains formyl, methoxy, and methyl groups | Potential enzyme inhibitor; anticancer; anti-inflammatory |

| 2-Methoxy-5-methylphenylboronic acid | Lacks formyl group | Limited anticancer activity |

| 3-Formyl-2-methoxyphenylboronic acid | Similar structure but lacks methyl group | Moderate enzyme inhibition |

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 3-Formyl-2-methoxy-5-methylphenylboronic acid, and how can reaction conditions be optimized to minimize impurities?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging boronic acid intermediates. For example, similar structures like 3-Formyl-4-methoxyphenylboronic acid (CAS 121124-97-8) are synthesized using palladium catalysts under anhydrous conditions, with temperature control (e.g., 60–80°C) to suppress side reactions . Optimization includes using degassed solvents (THF or DMF) and inert atmospheres (N₂/Ar) to prevent boronic acid oxidation. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products (>97% by HPLC) .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

- Methodology :

- NMR : and NMR verify substituent positions (e.g., formyl proton at δ ~9.8 ppm, methoxy at δ ~3.8 ppm) .

- FT-IR : Confirm functional groups (B–O stretch ~1340 cm⁻¹, C=O stretch ~1680 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z ~180.06 for C₉H₁₁BO₄) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity; retention times compared to standards .

Q. How should this compound be stored to maintain stability, and what are its degradation indicators?

- Methodology : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon) to prevent boronic acid dimerization or oxidation. Degradation (e.g., browning, precipitate formation) indicates moisture ingress or thermal instability. Periodic TLC or NMR analysis monitors integrity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound in cross-coupling reactions?

- Methodology : Use B3LYP/6-311++G(d,p) basis sets in Gaussian 09 to calculate frontier molecular orbitals (HOMO/LUMO). For example, the formyl group lowers LUMO energy, enhancing electrophilicity in Suzuki couplings. Vibrational frequency analysis (e.g., B–O bond stretching) correlates with experimental IR data . Solvent effects (PCM model) refine reactivity predictions in polar aprotic media .

Q. What experimental and computational approaches are used to study substituent effects on its reactivity in organoboron-mediated transformations?

- Methodology :

- Steric Effects : Compare reaction rates with bulkier analogs (e.g., 3,5-dimethyl derivatives) using kinetic studies (in situ NMR).

- Electronic Effects : Hammett plots correlate substituent σ values with reaction rates (e.g., electron-withdrawing formyl groups accelerate transmetalation) .

- DFT : Partial charge analysis (Mulliken/NBO) identifies electron-deficient boron centers, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .

Q. How can molecular docking studies elucidate potential bioactivity of derivatives of this compound?

- Methodology : Dock the compound (or its derivatives) into target protein active sites (e.g., serine proteases) using AutoDock Vina. The formyl and methoxy groups may form hydrogen bonds with catalytic residues (e.g., His57 in trypsin). MD simulations (AMBER/CHARMM) assess binding stability over 100 ns trajectories .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during its use in Suzuki couplings?

- Methodology :

- Base Optimization : Use mild bases (K₂CO₃ vs. NaOH) to reduce boronic acid decomposition.

- Ligand Design : Bulky ligands (SPhos) stabilize Pd intermediates, suppressing β-hydride elimination.

- Additives : Additives like LiCl enhance transmetalation efficiency, as shown in studies of 2-methoxyphenylboronic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.